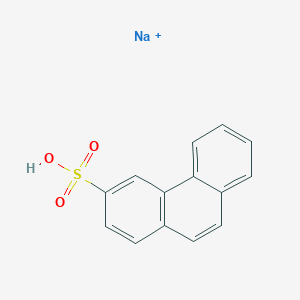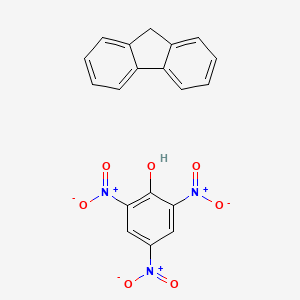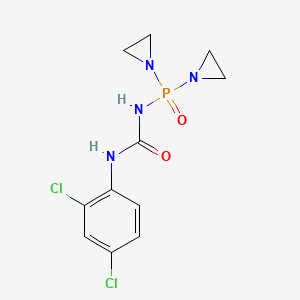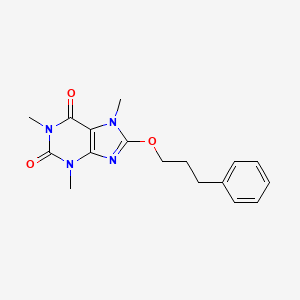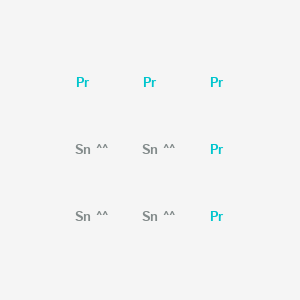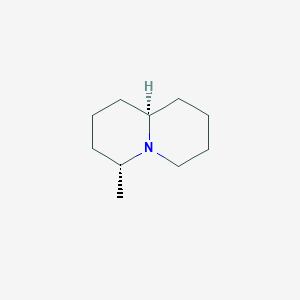![molecular formula C8H14S B14738370 1-[(But-2-en-1-yl)sulfanyl]but-2-ene CAS No. 5622-73-1](/img/structure/B14738370.png)
1-[(But-2-en-1-yl)sulfanyl]but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of a sulfanyl group attached to a but-2-ene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene typically involves the reaction of but-2-en-1-yl halides with thiol compounds under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the halide ion, forming the desired sulfanyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(But-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the but-2-ene chain can be reduced to form saturated compounds.
Substitution: The sulfanyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfanyl compounds.
Substitution: Various substituted sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(But-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets through the sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the but-2-ene chain may also participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-[(But-2-en-1-yl)disulfanyl]but-2-ene
- (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
Comparison: 1-[(But-2-en-1-yl)sulfanyl]but-2-ene is unique due to its single sulfanyl group, which imparts distinct chemical and biological properties compared to disulfide-containing analogs. The presence of a single sulfanyl group allows for more specific interactions with molecular targets, potentially leading to different reactivity and biological effects.
Eigenschaften
CAS-Nummer |
5622-73-1 |
|---|---|
Molekularformel |
C8H14S |
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
1-but-2-enylsulfanylbut-2-ene |
InChI |
InChI=1S/C8H14S/c1-3-5-7-9-8-6-4-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
GGZYULLMICUYQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCSCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


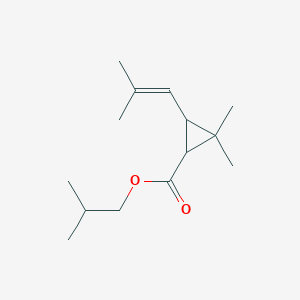
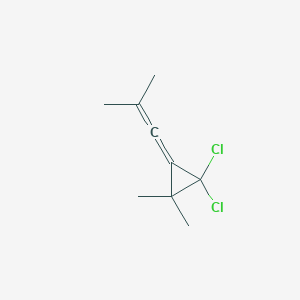
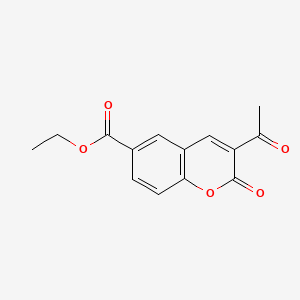

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
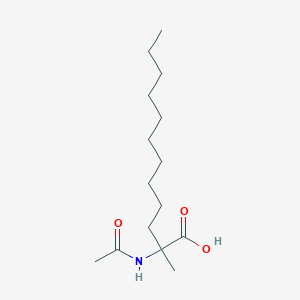
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
